5-Fluoro-2-methoxy-4-nitrobenzaldehyde
Overview
Description
5-Fluoro-2-methoxy-4-nitrobenzaldehyde is a chemical compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H6FNO4/c1-14-8-3-6 (9)5 (4-11)2-7 (8)10 (12)13/h2-4H,1H3
. This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms in the molecule. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 199.14 .Scientific Research Applications
Radiopharmaceutical Synthesis
5-Fluoro-2-methoxy-4-nitrobenzaldehyde and its derivatives are used as precursors in the synthesis of radiopharmaceuticals for positron emission tomography. Notably, substituted nitrobenzaldehydes, including fluorine-18 labeled derivatives, serve as precursors for creating important radiopharmaceutical agents like fluorine-18 labeled catecholamines and 6-[18F]fluoro-l-DOPA. These compounds are crucial in PET imaging for their high and stable radiofluorination yields, an aspect vital for automated RPA synthesis in modern synthesis apparatus (Orlovskaja et al., 2016).
Nucleophilic Substitution Studies
Methoxy-substituted ortho-nitrobenzaldehydes, including this compound, are studied for their behavior in nucleophilic substitution reactions. These studies are foundational in the synthesis of aromatic amino acids, where the replacement of nitro groups by fluoride ions is explored. The reaction rates and yields of these processes provide critical insights into the synthesis pathways of complex molecules (Shen et al., 2009).
Anticancer Agent Synthesis
Fluorinated analogs of this compound are synthesized and used in the production of anticancer agents like combretastatins. These compounds, after being subjected to processes like the Wittig synthesis, show significant potential in inhibiting cancer cell growth, indicating their importance in cancer treatment research (Lawrence et al., 2003).
Chemical Behavior and Reaction Mechanism Analysis
The chemical behavior and reaction mechanisms of compounds like this compound are studied in detail. This includes analyzing their molecular geometries, internal rotational barriers, and vibrational spectra. Such studies are critical for understanding the reactivity and stability of these compounds under various conditions, which is essential in their application in more complex chemical syntheses (Chen & Chieh, 2002).
Properties
IUPAC Name |
5-fluoro-2-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c1-14-8-3-7(10(12)13)6(9)2-5(8)4-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLPADRUFKEHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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